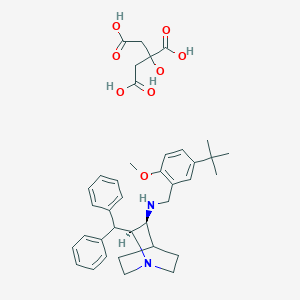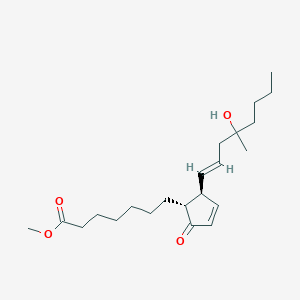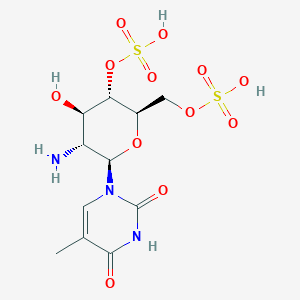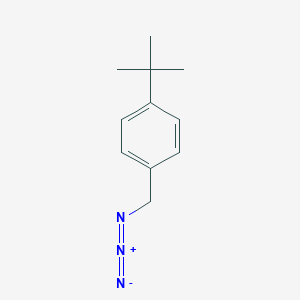![molecular formula C12H6N6 B139204 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene CAS No. 79790-37-7](/img/structure/B139204.png)
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene
Overview
Description
Mechanism of Action
Target of Action
Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system . It has an excellent π–π stacking ability and is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems . It has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .
Mode of Action
The compound’s interaction with its targets primarily involves π–π stacking . This interaction is a non-covalent force that plays a significant role in the self-assembly of π-conjugated molecules, contributing to the formation of complex structures and systems .
Biochemical Pathways
Its use in various applications suggests it may influence a range of molecular, macromolecular, and supramolecular systems .
Result of Action
The molecular and cellular effects of Dipyrazino[2,3-f:2’,3’-h]quinoxaline’s action are largely dependent on its application. For instance, in organic electronics, it can be used as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be influenced by various environmental factors. For example, in the context of organic electronics, factors such as temperature, humidity, and light exposure can affect its performance . .
Biochemical Analysis
Biochemical Properties
Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be used in studies such as organic electronics, as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Cellular Effects
Its high electron affinity and π-conjugated structure suggest that it may influence cell function by interacting with cellular components involved in electron transport and energy production .
Molecular Mechanism
Its electron-deficient, rigid, planar, aromatic discotic system with an excellent π–π stacking ability suggests that it may interact with biomolecules through π–π stacking interactions .
Temporal Effects in Laboratory Settings
It is known that this compound has a band gap of 3.9 eV and shows 0.5% weight loss (TGA, > 400 ºC) .
Preparation Methods
The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline typically involves the reaction of sulfur-containing compounds with nitriles. One common method is the reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) . Another method involves the use of zinc triflate (Zn(OTf)2) as a catalyst in the reaction between diamines and dicarbonyl compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often occur at the nitrogen atoms, where electrophiles can replace hydrogen atoms. Common reagents include halogens and alkylating agents.
Cyclization: This compound can undergo cyclization reactions to form larger polycyclic structures.
Scientific Research Applications
Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a wide range of scientific research applications:
Energy Storage:
Comparison with Similar Compounds
Dipyrazino[2,3-f:2’,3’-h]quinoxaline is unique due to its small size and high electron affinity. Similar compounds include:
1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN6): This compound shares a similar structure but has additional nitrile groups.
Pyrazino[2,3-f][1,10]phenanthroline: Another nitrogen-containing polyheterocyclic aromatic system with similar π–π stacking ability.
Tetracyanoquinodimethane (TCNQ): Known for its electron-accepting properties, TCNQ is used in similar applications but has a different molecular structure.
Dipyrazino[2,3-f:2’,3’-h]quinoxaline stands out due to its versatility and wide range of applications in various scientific fields.
Properties
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFIVIVOOQUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)









